3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide
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Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore and is known to interact with its targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety is revealed to form intramolecular hydrogen bonding .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to have diverse biological activities, including anti-bacterial, anti-viral, anti-leishmanial, etc . This suggests that the compound may interact with multiple biochemical pathways.
Result of Action
Given the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions .
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-14-5-1-2-6-15(14)20-18(24)23-9-3-4-12(11-23)10-16-21-17(22-25-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMILADGKAIDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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